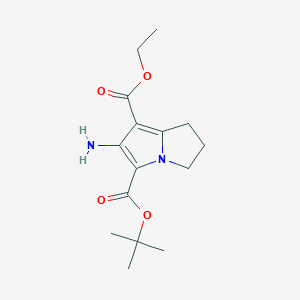
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which is further substituted with a methyl group and a cyclohexylcarbamate moiety. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Methylation: The methyl group is typically introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Carbamate Formation: The final step involves the reaction of the pyrazole derivative with cyclohexyl isocyanate to form the N-cyclohexylcarbamate moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely be optimized for large-scale production. This could involve continuous flow chemistry techniques to improve yield and efficiency, as well as the use of automated reactors to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and analgesic drugs.
Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the carbamate moiety may interact with active sites or binding pockets. This compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the carbamate group, making it less versatile in biological applications.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl N-cyclohexylcarbamate: Similar structure but different substitution pattern on the pyrazole ring.
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-phenylcarbamate: Substitutes the cyclohexyl group with a phenyl group, altering its chemical and biological properties.
Uniqueness
1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl N-cyclohexylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carbamate moiety provides additional sites for interaction with biological targets.
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2/c1-18-9(12(13,14)15)7-10(17-18)20-11(19)16-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIZMHPXDOLFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC(=O)NC2CCCCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
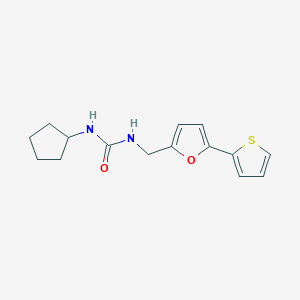
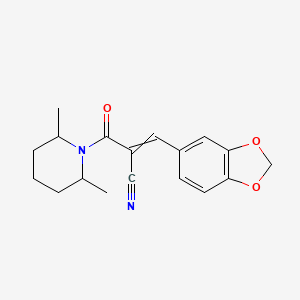
![2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide](/img/structure/B2571013.png)
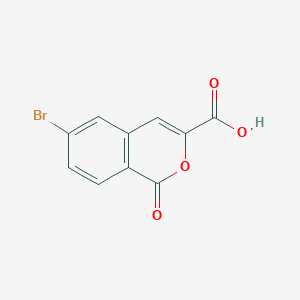
![7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2571018.png)

![2-({4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2571020.png)
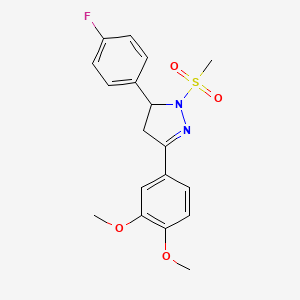
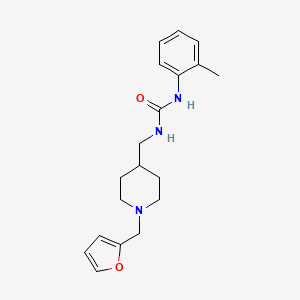
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2571023.png)
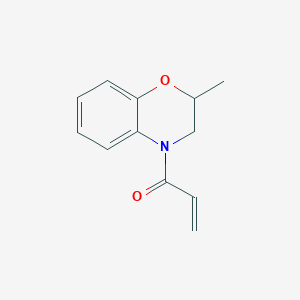
![7-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2571028.png)
![2-cyclopropyl-1-[1-(oxan-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2571030.png)
